molecular formula C10H20N2O2 B12453428 3-Boc-amino piperidine

3-Boc-amino piperidine

Cat. No.: B12453428
M. Wt: 200.28 g/mol
InChI Key: BXHWWPNRUOHACS-UHFFFAOYSA-N
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Description

3-Boc-amino piperidine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 1-aminopiperidine-3-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3

InChI Key

BXHWWPNRUOHACS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)N

Origin of Product

United States

The Pervasive Influence of Piperidine Heterocycles in Chemical Research

The synthetic versatility of the piperidine (B6355638) ring allows for the introduction of various substituents, leading to a diverse range of pharmacological activities. ontosight.ai Researchers continuously explore novel methods for the synthesis and functionalization of piperidine derivatives to access new chemical space and develop next-generation therapeutics. nih.gov

3 Aminopiperidine Derivatives: Key Synthetic Intermediates

Among the myriad of substituted piperidines, 3-aminopiperidine derivatives have garnered significant attention as crucial building blocks in organic synthesis. niscpr.res.inresearchgate.net The presence of an amino group at the 3-position of the piperidine (B6355638) ring provides a key handle for further chemical modifications. This functionality allows for the construction of more complex molecules through reactions such as acylation, alkylation, and the formation of various carbon-nitrogen bonds.

Optically active 3-aminopiperidines are particularly valuable as they are integral components of several pharmaceutical drugs. researchgate.net The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an active area of research, with various methods being developed to achieve high yields and stereoselectivity. niscpr.res.inresearchgate.netscispace.comgoogle.com These methods often start from readily available chiral precursors, such as amino acids, to ensure the desired stereochemistry in the final product. niscpr.res.inresearchgate.net

The Tert Butyloxycarbonyl Boc Protecting Group: a Tool for Strategic Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent unwanted side reactions. This is the role of a protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis. nih.govproprep.com

The Boc group is favored for its ease of introduction and its stability under a variety of reaction conditions. creative-peptides.comlibretexts.org It can be readily attached to an amino group and is resistant to many reagents used in organic synthesis. Crucially, the Boc group is acid-labile, meaning it can be removed under acidic conditions, often using trifluoroacetic acid (TFA), without affecting other acid-sensitive groups that might be present in the molecule. libretexts.orgpeptide.com This selective removal is a key aspect of its strategic use in synthesis. peptide.com

Applications of 3 Boc Amino Piperidine in Advanced Organic and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The chiral nature of 3-Boc-amino piperidine (B6355638) makes it an invaluable asset in asymmetric synthesis, where the control of stereochemistry is paramount for achieving desired biological activity. xdbiochems.com Both the (R)- and (S)-enantiomers serve as key intermediates in the synthesis of optically active compounds, particularly for pharmaceutical applications. beilstein-journals.orgcymitquimica.com

Enantiomerically pure forms of 3-Boc-amino piperidine are crucial starting materials for synthesizing complex, biologically active molecules. niscair.res.in A prominent application is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes. nbinno.com Specifically, (R)-3-Boc-amino piperidine is a well-established precursor for the synthesis of drugs such as alogliptin (B1666894) and linagliptin. nbinno.combeilstein-journals.orgchemicalbook.com Its incorporation into the final drug structure is a testament to its role as a key pharmacophore. researchgate.net

The synthesis of these enantiomerically pure building blocks can be achieved through various methods, including the resolution of racemic mixtures or, more efficiently, through asymmetric synthesis. beilstein-journals.org One modern approach involves the enzymatic amination of a prochiral precursor, 1-Boc-3-piperidone, using immobilized ω-transaminases. beilstein-journals.org This biocatalytic method allows for the direct, high-yield production of both (R)- and (S)-enantiomers with high enantiomeric excess. beilstein-journals.org Another strategy starts from naturally occurring chiral molecules, such as L-glutamic acid, which can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscair.res.inresearchgate.net Researchers have also developed synthetic routes starting from D-lysine and D-ornithine to produce (R)-3-(Boc-amino)piperidine. researchgate.net

Beyond diabetes medication, these chiral piperidines are used to create neuroprotective agents, antimicrobial compounds, and γ-secretase modulators, which are investigated for their potential in lowering Aβ42 production, relevant to Alzheimer's disease research. nbinno.comchemicalbook.com

The utility of this compound extends to its use in creating chiral ligands and catalysts. xdbiochems.com These specialized molecules are essential for orchestrating asymmetric reactions, enabling the synthesis of complex chiral products with high levels of enantioselectivity. xdbiochems.com The unique stereochemical properties of the 3-aminopiperidine scaffold are imparted to the ligands and catalysts derived from it. xdbiochems.com By serving as a chiral auxiliary, it helps create a stereochemically defined environment around a metal center or reactive site, thereby directing the outcome of a chemical transformation. xdbiochems.com This application is a cornerstone of modern asymmetric catalysis, a field critical for the efficient and environmentally friendly production of single-enantiomer pharmaceuticals and fine chemicals. xdbiochems.com

Role in the Construction of Novel Heterocyclic Systems

The structural features of this compound make it an excellent starting point for the synthesis of more complex, novel heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

A significant area of research has been the use of chiral this compound derivatives to synthesize novel heterocyclic amino acids containing a pyrazole (B372694) ring. mdpi.comnih.gov These compounds are valuable as building blocks for creating new peptides and other functional molecules. researchgate.net

The synthesis typically begins with N-Boc protected (R)- or (S)-piperidine-3-carboxylic acid. mdpi.comnih.gov This starting material is converted into a corresponding β-keto ester, which is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamino diketone intermediate. mdpi.com Subsequent cyclocondensation of this intermediate with various substituted hydrazines regioselectively yields the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major product. mdpi.comnih.govresearchgate.net Alternatively, if hydrazine (B178648) hydrate (B1144303) is used, the resulting tautomeric NH-pyrazole can be N-alkylated to afford 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.comnih.gov This synthetic strategy provides access to a library of new chiral and achiral heterocyclic amino acids in their protected ester forms. mdpi.comktu.edu

Starting MaterialKey ReagentsProduct TypeReference
(R)- or (S)-piperidine-3-carboxylic acid1. Meldrum's acid, EDC·HCl, DMAP; 2. Methanol; 3. DMF·DMAβ-enamino diketone mdpi.com
β-enamino diketoneN-mono-substituted hydrazines5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.comnih.gov
β-enamino diketoneHydrazine hydrate, then Alkyl halides3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.comnih.gov

The versatility of this compound extends beyond pyrazoles to the creation of other nitrogen-containing heterocyclic systems. For example, researchers have used it to synthesize 4-(N-Boc-cycloaminyl)-1,3-thiazole and -selenazole-5-carboxylates, further expanding the toolbox of novel amino acid-like derivatives. mdpi.comresearchgate.net

In other work, synthetic routes starting from materials like Boc-D-serine have been developed to produce piperidine diamine derivatives. clockss.org The process can involve transforming a hydroxyl group into an azide, followed by reduction and intramolecular cyclization to form a lactam, which is then further reduced to the piperidine derivative. clockss.org These complex scaffolds are investigated as potential inhibitors for targets like Factor Xa, which is involved in the blood coagulation cascade. clockss.org The synthesis of such diverse heterocyclic structures underscores the importance of this compound as a foundational element in discovery chemistry. mdpi.com

Integration into Peptide Chemistry and the Design of Peptide Analogues

Non-natural amino acids are widely used as building blocks to create synthetic peptides and peptidomimetics with enhanced properties, such as improved stability or novel biological activity. researchgate.net this compound serves as a precursor to 3-aminopiperidine-based structures that can be integrated into peptide chains as conformationally restricted glycine (B1666218) analogues. acs.orgrsc.org

In one notable application, peptide analogues containing a piperidine moiety were synthesized and tested as potential inhibitors of IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes), a bacterial cysteine protease. acs.org The synthesis involved a reductive amination of 1-Boc-3-piperidone with an amino acid ester, such as ethyl glycinate, to couple the piperidine scaffold to a peptide fragment. acs.org The resulting racemic mixture can be separated to yield pure enantiomers for biological testing. acs.org

Researchers found that while the natural peptides corresponding to the IgG hinge region were inactive, several of the piperidine-based analogues were effective inhibitors of IdeS. acs.org The study highlighted that the stereochemistry and the position of the piperidine moiety within the peptide analogue were critical for inhibitory activity. acs.org This work demonstrates how this compound can be used to generate novel peptidomimetics with significant and selective biological effects that their natural counterparts lack. acs.org

CompoundDescriptionIdeS InhibitionReference
(R)-pipGP ((R)-16)Piperidine replaces Gly236Strong acs.org
(S)-pipGP ((S)-16)Piperidine replaces Gly236Strong acs.org
(S)-LpipGP ((S)-18)Piperidine replaces Gly236Strong acs.org
(S)-pipG ((S)-3)Piperidine replaces Gly236Strong acs.org
(R)-LpipG ((R)-7)Piperidine replaces Gly236Strong acs.org
Gpip237 AnaloguesPiperidine replaces Gly237Weaker acs.org

Application in Scaffold Development for Drug Discovery Research

The piperidine ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to interact effectively with a wide range of biological targets. This compound, as a readily available and versatile building block, provides researchers with a convenient entry point to this valuable chemical space. The presence of the Boc-protected amine at the 3-position offers a strategic advantage, enabling selective chemical modifications and the construction of complex molecular architectures. This strategic positioning allows for the exploration of diverse chemical space and the optimization of interactions with biological targets.

Precursor to Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the most significant applications of this compound, particularly its (R)-enantiomer, is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. nbinno.combeilstein-journals.org These agents are a class of oral hypoglycemics used for the treatment of type 2 diabetes. researchgate.net The chiral aminopiperidine moiety is a key pharmacophoric element that binds to the S2 subsite of the DPP-IV enzyme, forming critical salt bridge interactions. nih.gov

(R)-3-Boc-amino piperidine serves as a crucial chiral intermediate in the industrial synthesis of several marketed DPP-IV inhibitors, including Alogliptin and Linagliptin. nbinno.comchemicalbook.comchemicalbook.com Its use ensures the correct stereochemistry in the final drug molecule, which is essential for potent and selective enzyme inhibition. The Boc-protecting group facilitates the controlled construction of the drug's core structure; it can be removed under specific, mild acidic conditions to reveal the secondary amine, which is then coupled with other fragments of the molecule. mdpi.com For example, in a common synthetic route for Linagliptin, (R)-3-Boc-amino piperidine is condensed with a xanthine-based fragment, followed by deprotection of the Boc group. chemicalbook.commdpi.com

The role of (R)-3-Boc-amino piperidine as a precursor is highlighted in various synthetic strategies developed to improve efficiency and yield.

DPP-IV InhibitorRole of (R)-3-Boc-amino piperidineSynthetic Context
Alogliptin Key chiral building block. nbinno.comchemicalbook.comUsed in the construction of the pyrimidinedione core structure, ensuring the correct stereochemistry for enzyme binding. mdpi.com
Linagliptin Forms the core skeleton of the molecule. chemicalbook.comDirectly involved in coupling with the xanthine (B1682287) base of the drug, a critical step in many patented syntheses. chemicalbook.comcbijournal.com
Trelagliptin Essential chiral intermediate. researchgate.netThe aminopiperidine moiety is a fundamental component for its interaction with the DPP-IV enzyme.

This table presents DPP-IV inhibitors synthesized using this compound as a key precursor, detailing its role in the synthesis.

Scaffold for Central Nervous System (CNS) Active Compounds

The piperidine scaffold is a common feature in many centrally acting agents due to its ability to cross the blood-brain barrier and present functional groups in a specific spatial orientation to interact with CNS targets like receptors and transporters. This compound is utilized as a versatile starting material for the development of novel compounds targeting neurological disorders. chemimpex.com The modifiable amino group and the piperidine ring allow for the systematic synthesis of libraries of compounds for screening against various CNS targets.

Research in this area often involves using the 3-amino piperidine core to build ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and neurological diseases. nih.gov By coupling different aromatic or aliphatic groups to the nitrogen of the deprotected 3-amino piperidine, chemists can fine-tune the compound's affinity and selectivity for different nAChR subtypes. For instance, replacing a phenyl group with a 3-pyridyl group on a related scaffold was shown to drastically increase affinity for the α4β2 nAChR subtype. nih.gov This highlights how the piperidine scaffold, accessed via intermediates like this compound, serves as a platform for generating CNS-active molecules with tailored pharmacological profiles.

Building Block for Analgesic and Anti-Inflammatory Agents

The structural framework of this compound is also a valuable starting point for the synthesis of novel analgesic and anti-inflammatory agents. chemimpex.com The piperidine moiety is present in numerous compounds with pain-relieving and anti-inflammatory properties. nih.gov The development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain modulators is an active area of research, driven by the need for agents with improved efficacy and fewer side effects. sci-hub.se

The synthesis of potential analgesic and anti-inflammatory compounds often involves attaching various pharmacophores to the piperidine scaffold. For example, researchers have synthesized derivatives by coupling the piperidine nitrogen with different acyl or aryl groups to create molecules that target specific pathways involved in pain and inflammation. pkheartjournal.com The 3-amino position provides a handle to introduce additional functionality, such as peptide fragments or other heterocyclic systems known to possess anti-inflammatory or analgesic activity. sci-hub.se This modular approach allows for the creation of diverse chemical libraries to be screened for desired biological effects, such as the inhibition of inflammatory enzymes or interaction with pain receptors.

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. This compound is an excellent scaffold for SAR exploration because it has multiple points for chemical modification. chemimpex.com The Boc-protected amine can be deprotected and reacted with a wide array of carboxylic acids, sulfonyl chlorides, or other electrophiles to introduce diverse functional groups. nih.govmdpi.com

A key advantage of this scaffold is the ability to systematically alter substituents and measure the corresponding impact on biological potency and selectivity. For example, in the development of novel influenza virus inhibitors, the piperidine ring served as a central scaffold. Researchers attached different carbamate (B1207046) groups to explore how the size and nature of this group affected antiviral activity. This SAR study revealed that a tert-butyl carbamate group led to a 100-fold improvement in inhibitory activity compared to the initial hit compound. nih.gov

Similarly, in a study on P2X3 receptor antagonists for neuropathic pain, the 4-amino piperidine scaffold (a close analogue) was used. mdpi.com Various acyl groups were attached to the piperidine nitrogen, and the resulting compounds were tested. This allowed the researchers to identify which groups enhanced the antagonist activity.

The following table illustrates a representative SAR study based on a piperidine scaffold, showing how systematic modifications influence biological activity.

Compound ID Scaffold Modification (Subunit D) Biological Activity (EC₅₀)
P114F5 (Reference)PiperidineHydroxyl (-OH)~10 µM
11aPiperidineMethyl Carbamate> 100 µM
11cPiperidinePropyl Carbamate1.12 µM
11e Piperidine tert-Butyl Carbamate 0.10 µM
11fPiperidineHexyl Carbamate0.89 µM

This interactive data table is based on research findings for anti-influenza agents, demonstrating how modifications to a group attached to the piperidine scaffold impact inhibitory potency (EC₅₀). A lower EC₅₀ value indicates higher potency. Data sourced from a study on piperidine-based influenza inhibitors. nih.gov

These systematic explorations are crucial for optimizing lead compounds into viable drug candidates by enhancing potency, improving selectivity, and refining pharmacokinetic properties.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Boc-amino piperidine (B6355638), providing precise information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy is utilized to identify the number of different types of protons, their connectivity, and their chemical environment within the 3-Boc-amino piperidine molecule. The spectrum typically exhibits characteristic signals corresponding to the protons of the piperidine ring, the Boc protecting group, and the amine and amide protons.

In a typical ¹H NMR spectrum of (R)-3-(Boc-amino)piperidine, the following signals can be observed: a broad singlet for the NH proton of the carbamate (B1207046), a multiplet for the CH proton at the 3-position of the piperidine ring, and a series of multiplets for the methylene (CH₂) protons of the piperidine ring. The nine protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet at approximately 1.4 ppm. The specific chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific enantiomer.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Boc (C(CH₃)₃)~1.4s
Piperidine Ring CH₂~1.5 - 1.9m
Piperidine Ring CH₂~2.3 - 3.1m
Piperidine Ring CH~3.4m
NH (carbamate)Variablebr s

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the this compound molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum of this compound is expected to show signals for the piperidine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate. The chemical shifts of the piperidine ring carbons are influenced by the presence of the amino and Boc groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Boc (C(CH₃)₃)~28
Piperidine C4~30-35
Piperidine C5~45-50
Piperidine C2~45-50
Piperidine C3~50-55
Piperidine C6~45-50
Boc (C(CH₃)₃)~79
Boc (C=O)~155

Note: These are approximate predicted values and can vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of this compound (C₁₀H₂₀N₂O₂) is 200.1525 g/mol . tcichemicals.comnih.gov Experimental HRMS data that closely matches this theoretical value provides strong evidence for the correct molecular formula.

Chromatographic Analysis for Purity and Stereochemical Assessment

Chromatographic techniques are essential for assessing the purity and, critically, the stereochemical composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, can be employed to separate the target compound from any impurities. The purity is typically determined by measuring the area percentage of the main peak in the chromatogram.

For the crucial assessment of stereochemical purity, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of this compound. Several studies have reported the successful enantiomeric separation using polysaccharide-based chiral stationary phases. For instance, a Lux-Cellulose 3 column with a mobile phase of hexane and isopropanol has been shown to effectively separate the enantiomers. unipi.it Another approach involves derivatization of the less chromophoric 3-aminopiperidine with a UV-active agent, followed by separation on a chiral column. google.comnih.gov The ability to achieve baseline separation of the enantiomers allows for the accurate determination of the enantiomeric excess (e.e.) of a given sample.

Table 3: Example of Chiral HPLC Conditions for this compound Enantiomers

ParameterCondition
ColumnLux-Cellulose 3 (250 x 4.6 mm) unipi.it
Mobile PhaseHexane/Isopropanol (9:1) unipi.it
Flow Rate0.5 mL/min unipi.it
DetectionUV at 216 nm unipi.it
Column Temperature25 °C unipi.it

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and related compounds. Reversed-phase HPLC, typically using a C18 column, is commonly employed. A significant challenge in the analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which can result in low sensitivity with standard UV detectors. To overcome this, derivatization of the parent amine, 3-aminopiperidine, with reagents like benzoyl chloride can be performed to introduce a UV-active moiety, allowing for detection at wavelengths between 220-300 nm google.com.

Care must be taken regarding the stability of the tert-butoxycarbonyl (Boc) protecting group, which can be labile under the acidic conditions often used in reversed-phase HPLC mobile phases, such as those containing trifluoroacetic acid (TFA). Prolonged exposure to acid, especially during sample concentration steps, can lead to partial or complete deprotection, yielding the free amine and complicating the chromatographic profile.

For compounds lacking a chromophore, alternative detection methods such as a Charged Aerosol Detector (CAD) can be used for direct analysis without derivatization researchgate.net.

Table 1: Example HPLC Conditions for a Boc-Protected Piperidine Derivative

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm)
Mobile Phase Gradient of aqueous buffer (e.g., 0.1% Phosphoric Acid) and Acetonitrile researchgate.netresearchgate.net
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Temperature 30°C researchgate.netresearchgate.net
Detection UV (requires derivatization) or CAD/MS

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is indispensable for the enantioselective analysis of this compound, ensuring the enantiomeric purity of the desired stereoisomer, which is critical for its application in pharmaceuticals. The separation of enantiomers is a key step in the development of new chiral drugs .

Direct separation of the enantiomers of 3-amino-1-Boc-piperidine has been achieved using polysaccharide-based chiral stationary phases (CSPs) beilstein-journals.org. For instance, a Lux-Cellulose 3 column has been successfully used to resolve the enantiomers beilstein-journals.org.

An alternative strategy involves the pre-column derivatization of the parent amine, piperidin-3-amine, with a chiral resolving agent or a UV-active tag to facilitate separation and detection. A robust method was developed for estimating the enantiomeric impurity of piperidin-3-amine by derivatizing it with para-toluene sulfonyl chloride (PTSC) researchgate.netnih.gov. This method utilizes a Chiralpak AD-H column and achieves excellent separation of the derivatized enantiomers researchgate.netnih.gov. Polysaccharide-based CSPs like Chiralpak IA are also highly effective for resolving related chiral piperidine derivatives nih.govresearchgate.net.

Table 2: Chiral HPLC Method for Derivatized 3-Aminopiperidine Enantiomers nih.gov

ParameterCondition
Derivatizing Agent para-Toluene Sulfonyl Chloride (PTSC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethyl Amine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (Rs) > 4.0

Table 3: Chiral HPLC Method for Direct Separation of 3-Amino-1-Boc-piperidine Enantiomers beilstein-journals.org

ParameterCondition
Column Lux-Cellulose 3 (250 x 4.6 mm)
Mobile Phase Hexane/Isopropanol (9:1)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV at 216 nm

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity and identifying volatile impurities in this compound. The purity of 3-Amino-1-Boc-piperidine is often specified as ≥97.0% by GC analysis avantorsciences.comfishersci.ie.

The polar nature of amines can sometimes lead to poor peak shape and column adsorption in GC analysis sigmaaldrich.com. While direct injection is possible, derivatization is a common strategy to improve the chromatographic behavior of amines. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the amine group, making the molecule more volatile and less polar sigmaaldrich.com.

For GC-MS analysis, the Boc-protected compound can sometimes undergo pyrolysis in the hot injector port, potentially leading to the detection of the deprotected amine nih.gov. The mass spectrum of racemic 3-(Boc-amino)piperidine shows characteristic fragmentation patterns under electron ionization, with major peaks observed at m/z values of 83, 57, and 41 nih.gov.

Table 4: GC-MS Fragmentation Data for 3-(Boc-amino)piperidine nih.gov

Fragmentm/z Value
Top Peak 83
2nd Highest Peak 57
3rd Highest Peak 41

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the this compound molecule. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific bonds.

The structure of this compound contains a secondary amine within the piperidine ring, a secondary carbamate group, and the bulky tert-butyl group. The most informative regions of the IR spectrum include the N-H stretching region, the C=O stretching region, and the C-O stretching region. The absorption peak for the primary amine disappears upon successful protection with the t-butoxycarbonyl group, and new peaks corresponding to the secondary amide (carbamate) appear researchgate.net.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)
Carbamate & Amine N-HStretching3300 - 3500 rsc.orglibretexts.org
Alkane (piperidine ring & t-butyl) C-HStretching2850 - 2960 libretexts.org
Carbamate C=OStretching1680 - 1715 researchgate.netrsc.orgnih.gov
Amine/Carbamate N-HBending~1520 - 1610 researchgate.netrsc.org
Carbamate C-NStretching~1365 rsc.org
Carbamate C-OStretching~1250 and ~1040 rsc.org

Emerging Research Directions and Future Prospects

Exploration of Green Chemistry Principles in 3-Boc-amino Piperidine (B6355638) Synthesis

The synthesis of chiral amines like 3-Boc-amino piperidine is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use renewable resources. rsc.org Traditional multi-step chemical syntheses often involve harsh conditions and toxic reagents. rsc.org In response, researchers are exploring more sustainable and environmentally friendly alternatives.

One of the most promising green approaches is the use of biocatalysis. The synthesis of both enantiomers of 3-amino-1-Boc-piperidine has been successfully demonstrated using immobilized ω-transaminases (TAs). beilstein-journals.org This method utilizes the enzyme to perform asymmetric amination on a prochiral precursor, 1-Boc-3-piperidone, in a single step with high yield and excellent enantiomeric excess. beilstein-journals.org The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the product and enables the reuse of the biocatalyst for multiple cycles, increasing efficiency and reducing waste. beilstein-journals.org

Another innovative enzymatic strategy involves a one-pot cascade reaction combining galactose oxidase (GOase) and imine reductase (IRED) variants. rsc.org This cascade converts N-Cbz-protected amino alcohols, derived from renewable amino acids like L-lysine, into the corresponding chiral aminopiperidines. rsc.org This streamlined, one-pot approach prevents the racemization of sensitive intermediates and operates under ambient conditions, highlighting its green credentials. rsc.org

Beyond biocatalysis, efforts are also being made to render traditional chemical syntheses greener. A patented method for preparing (R)-3-Boc-amino piperidine emphasizes gentle reaction conditions, good thermal stability, low energy consumption, and high yield, making it suitable for environmentally protective industrial production. google.com This process involves a multi-step synthesis starting from N-Cbz-3-piperidinecarboxylic acid, with optimizations at each stage to enhance its green profile. google.com

Table 1: Comparison of Green Synthesis Strategies for this compound Derivatives

Synthesis Strategy Key Features Advantages Reference(s)
Immobilized ω-Transaminases Asymmetric amination of 1-Boc-3-piperidone. Single step, high yield, high enantioselectivity, reusable catalyst. beilstein-journals.org
GOase/IRED Enzyme Cascade One-pot conversion of protected amino alcohols. Uses renewable feedstock, ambient conditions, prevents intermediate racemization. rsc.org
Optimized Chemical Synthesis Multi-step route with gentle conditions. High yield, low energy consumption, suitable for industrial scale-up. google.com

Development of Novel Derivatization and Functionalization Strategies

The functionalization of the piperidine ring is a central theme in expanding the utility of this compound. Researchers are actively developing novel methods to selectively introduce various chemical groups at different positions of the heterocycle, thereby creating a diverse library of molecules for various applications.

A significant area of progress is the palladium-catalyzed C(sp³)–H bond arylation. By carefully selecting the phosphine (B1218219) ligand, researchers can control the position of arylation on the N-Boc-piperidine scaffold. researchgate.net For instance, flexible biarylphosphine ligands tend to favor β-arylation, yielding 3-arylpiperidines, while more rigid ligands direct the reaction to the α-position. researchgate.net This ligand-controlled regioselectivity has also been applied to achieve C5-arylation of 1-Boc-3-(picolinoylamino)piperidine, demonstrating stereospecific and regiospecific functionalization. acs.org

Photocatalysis has emerged as a powerful tool for the regiodivergent functionalization of N-Boc-piperidine. acs.orgchemrxiv.orgnih.govchemrxiv.org Using a flavin-based organic photocatalyst, a common N-Boc-piperidine iminium ion intermediate can be generated. acs.orgacs.org The reaction outcome is then dictated by the choice of base: one base facilitates α-hydroxylation, while a different, sterically hindered base promotes elimination to form an enecarbamate, which can be further functionalized at the β-position. acs.orgacs.org This metal-free method provides access to a wide array of α- and β-functionalized piperidines. acs.orgacs.org Similarly, photoredox catalysis with an iridium-based catalyst enables the α-amino C–H arylation of highly substituted piperidines with good yields and high diastereoselectivity. nih.gov

Other novel strategies include the synthesis of new N-(aminocycloalkylene)amino acid derivatives. This involves a nucleophilic substitution (SN2) reaction between chiral triflate esters and N-Boc-aminopiperidines, yielding products with high purity. smolecule.com These derivatives can then be used to create novel dipeptides containing a piperidine moiety. smolecule.com

Table 2: Overview of Novel Functionalization Methods for the Piperidine Ring

Method Position(s) Functionalized Key Reagents/Conditions Outcome Reference(s)
Palladium-Catalyzed C-H Arylation α (C2) or β (C3) Pd catalyst, specific phosphine ligands. Ligand-controlled regioselective arylation. researchgate.net
Palladium-Catalyzed C-H Arylation C5 Pd catalyst, bidentate directing group. Regiospecific and stereospecific arylation. acs.org
Photocatalytic Oxidation α or β Flavin photocatalyst, choice of base. Regiodivergent functionalization via a common iminium ion. acs.orgacs.org
Photoredox C-H Arylation α Ir-based photocatalyst, cyano(hetero)arenes. High-yield arylation of substituted piperidines. nih.gov
Nucleophilic Substitution N1 Chiral triflate esters. Synthesis of N-(aminocycloalkylene)amino acid derivatives. smolecule.com

Advanced Computational Chemistry Approaches for Reaction Mechanism Elucidation and Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. These advanced approaches provide deep insights into reaction mechanisms and molecular properties, guiding the rational design of new synthetic routes and molecules.

DFT calculations have been instrumental in elucidating the mechanisms behind the regioselectivity observed in palladium-catalyzed C-H arylation reactions. researchgate.net Studies have shown that the reductive elimination steps leading to either α- or β-arylated products are the selectivity-determining steps, and the calculated energy barriers for different ligand-catalyst complexes accurately reproduce experimental trends. researchgate.net Similarly, in photoredox-catalyzed arylations, DFT has been used to calculate the relative free energies of different diastereomeric products, confirming that the observed high diastereoselectivity corresponds to the formation of the thermodynamically most stable isomer. nih.gov

Computational methods are also employed to study the conformational behavior of these molecules. For instance, DFT studies combined with variable-temperature NMR spectroscopy have been used to analyze the rotational dynamics of the N-Boc group in N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org These studies revealed that the N-Boc group rotates rapidly under reaction conditions, an important factor in understanding the stereochemical outcome of lithiation reactions. whiterose.ac.ukacs.org

A detailed computational study on the related compound Methyl N-Boc-piperidine-3-carboxylate highlights the breadth of information that can be obtained. researchgate.net Using DFT, researchers calculated the optimized molecular geometry and analyzed topological properties, donor-acceptor interactions (using Natural Bond Orbital analysis), and the effects of solvents on the molecule's electronic properties and reactive sites. researchgate.net Such computational analyses, including Frontier Molecular Orbital (FMO) theory and Non-Covalent Interaction (NCI) analysis, help to predict reactivity and intermolecular interactions, which is crucial for molecular design. researchgate.net Molecular docking simulations can further predict how these molecules might interact with biological targets, providing a computational starting point for drug discovery. smolecule.com

Table 3: Applications of Computational Chemistry in this compound Research

Computational Method Application Insights Gained Reference(s)
Density Functional Theory (DFT) Reaction Mechanism Studies Elucidation of regioselectivity in C-H arylation; determination of thermodynamic product stability. researchgate.netnih.gov
DFT and VT-NMR Conformational Analysis Understanding the rotational dynamics of the N-Boc group and its impact on stereoselectivity. whiterose.ac.ukacs.org
DFT, NBO, AIM, FMO, NCI Molecular Property Prediction Calculation of optimized geometry, electronic properties, reactive sites, and non-covalent interactions. researchgate.net
Molecular Docking Molecular Design Prediction of binding modes and interactions with biological protein targets. smolecule.com

Expansion into Undiscovered Application Domains within Chemical Sciences

While this compound is a staple in pharmaceutical synthesis, its unique structural and chemical properties are paving the way for its use in other areas of chemical science. chemimpex.com Researchers are beginning to explore its potential in materials science, catalysis, and the synthesis of a broader range of bioactive compounds.

One of the most exciting future prospects is in materials science . The versatile reactivity of this compound makes it a valuable component for creating advanced materials, such as polymers with specific, tailored functional properties. chemimpex.comxdbiochems.com After deprotection of the Boc group, the two amine functionalities on the piperidine ring can be used to incorporate the scaffold into polymer backbones or as pendant groups, potentially leading to new materials for applications in separation, chelation, or catalysis.

In the field of asymmetric catalysis , chiral piperidine derivatives like (R)-3-(Boc-Amino)piperidine are employed as valuable chiral ligands and auxiliaries. xdbiochems.com Their defined stereochemistry can be used to induce high levels of enantioselectivity in a variety of catalytic reactions, enabling the efficient synthesis of complex chiral molecules. xdbiochems.com

Furthermore, the application of this compound is expanding beyond its traditional role in synthesizing DPP-IV inhibitors. It serves as a crucial intermediate for a variety of other pharmacologically active agents. For instance, it is used to synthesize chiral aminopiperidinyl quinolones, which are being investigated as potent antibacterial agents against resistant pathogens. fishersci.com It is also a building block for alkynylpyrimidine amide derivatives that act as orally available inhibitors of Tie-2 kinase, a target relevant to angiogenesis and cancer therapy. fishersci.com Its use as an intermediate for pigments, agrochemicals, and various dyestuffs further underscores its expanding utility. fishersci.comthermofisher.com

This expansion into new domains highlights the versatility of the this compound scaffold and suggests that its full potential as a multifunctional chemical building block is still being discovered.

Q & A

Basic: How is 3-Boc-amino piperidine synthesized and characterized in laboratory settings?

Methodological Answer:
Synthesis typically involves asymmetric deprotonation using chiral lithium amide bases. For example, lithiation of N-Boc-piperidine with sec-BuLi/(-)-sparteine at -78°C achieves moderate enantioselectivity (er = 87:13) . Characterization employs spectroscopic techniques :

  • 1H NMR : Methyl protons adjacent to the Boc group resonate at 1.46–1.64 ppm, while piperidine methylene protons appear at 2.24 ppm .
  • IR : Stretching frequencies for C=O (Boc carbamate) and N-H bonds confirm structural integrity .
  • CHN analysis : Validates elemental composition .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Resolves stereochemistry and confirms Boc-group placement. For example, tertiary carbon protons near the Boc group show distinct splitting patterns .
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Identifies carbamate C=O (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • HPLC/Chiral Chromatography : Assesses enantiomeric purity, critical for asymmetric synthesis .

Advanced: How can QSAR models be developed to predict the biological activity of this compound derivatives?

Methodological Answer:

Data Collection : Compile a dataset of derivatives with experimental bioactivity (e.g., pIC50 values from serotonin transporter inhibition assays) .

Descriptor Calculation : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area) .

Model Building : Apply CoMFA/CoMSIA for 3D-QSAR, aligning derivatives to a common pharmacophore .

Validation : Cross-validate using leave-one-out methods and external test sets to ensure robustness .

  • Example: A QSAR model for phenyl piperidine derivatives achieved R² = 0.85 using steric and electrostatic fields .

Advanced: What mechanistic insights explain the enantioselective deprotonation of this compound during asymmetric synthesis?

Methodological Answer:

  • Transition-State Analysis : Computational studies reveal that the pro-S hydrogen is preferentially abstracted due to lower activation energy in the three-component intermediate (N-Boc-piperidine, sec-BuLi, (-)-sparteine) .
  • Thermodynamic Control : The pro-S hydrogen is thermodynamically less acidic, favoring its removal despite slower kinetics compared to pyrrolidine analogues .
  • Competing Pathways : Side reactions (e.g., carbamate addition) are minimized at low temperatures (-78°C) .

Advanced: How do structural modifications at the piperidine nitrogen affect the pharmacokinetic properties of this compound analogues?

Methodological Answer:

  • Boc Group Removal : Hydrolysis under acidic conditions generates primary amines, altering solubility and membrane permeability .
  • ADMET Predictions : Substituents like aryl groups increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Case Study : 4-Anilino-1-Boc-piperidine derivatives showed improved metabolic stability due to steric hindrance at the nitrogen .

Basic: What are the common challenges in maintaining the stability of this compound under different storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at 0–6°C to prevent Boc-group cleavage .
  • Moisture Control : Use desiccants to avoid hydrolysis of the carbamate .
  • Light Protection : Amber vials prevent photodegradation of the piperidine ring .

Advanced: What computational tools are suitable for simulating the electron transfer reactions involving this compound derivatives?

Methodological Answer:

  • AutoDock : Models ligand-receptor interactions (e.g., opioid receptor binding) .
  • DFT Calculations : Predict redox potentials for oxoammonium salt formation .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., micelle-encapsulated reactions) .
  • Case Study : Piperidine nitroxide radicals showed single-electron transfer kinetics in aqueous solutions (k = 1.2 × 10³ M⁻¹s⁻¹) .

Advanced: How can systematic literature reviews using frameworks like PICO(T) resolve contradictions in this compound pharmacological data?

Methodological Answer:

Define PICO(T) :

  • P : Target population (e.g., in vitro enzyme assays).
  • I : Intervention (e.g., this compound derivatives).
  • C : Comparison (e.g., unmodified piperidine).
  • O : Outcome (e.g., IC50 values).
  • T : Timeframe (e.g., 24-hour incubation) .

Database Search : Use PubMed, EMBASE, and Web of Science with Boolean operators (e.g., "this compound AND QSAR") .

Data Synthesis : Apply COSMIN criteria to evaluate study quality and reconcile conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.